molecular formula C12H9N3O B7474619 N-prop-2-ynylquinoxaline-6-carboxamide

N-prop-2-ynylquinoxaline-6-carboxamide

Cat. No. B7474619
M. Wt: 211.22 g/mol
InChI Key: WKCHSICQFODZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-prop-2-ynylquinoxaline-6-carboxamide (abbreviated as PPQ) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. PPQ belongs to the quinoxaline family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-prop-2-ynylquinoxaline-6-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and oxidative stress. N-prop-2-ynylquinoxaline-6-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-prop-2-ynylquinoxaline-6-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of immune responses. N-prop-2-ynylquinoxaline-6-carboxamide has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-prop-2-ynylquinoxaline-6-carboxamide has several advantages for use in laboratory experiments, including its high purity and stability, as well as its well-characterized chemical properties. However, N-prop-2-ynylquinoxaline-6-carboxamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on N-prop-2-ynylquinoxaline-6-carboxamide, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its therapeutic potential in various diseases. N-prop-2-ynylquinoxaline-6-carboxamide may also have potential applications in other fields, such as materials science and catalysis. Overall, N-prop-2-ynylquinoxaline-6-carboxamide is a promising compound that has the potential to make a significant impact in various fields of research.

Synthesis Methods

N-prop-2-ynylquinoxaline-6-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dichloroquinoxaline with propargylamine, followed by various chemical transformations. The final product is obtained in high yield and purity, making it suitable for further research applications.

Scientific Research Applications

N-prop-2-ynylquinoxaline-6-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. N-prop-2-ynylquinoxaline-6-carboxamide has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of chronic inflammatory diseases.

properties

IUPAC Name

N-prop-2-ynylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-2-5-15-12(16)9-3-4-10-11(8-9)14-7-6-13-10/h1,3-4,6-8H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCHSICQFODZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC2=NC=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-prop-2-ynylquinoxaline-6-carboxamide

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